(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol
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Overview
Description
(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol: is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an isopropyl group and a methanol group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-isopropyl-1,2,4-thiadiazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thiadiazole ring, where various substituents can be introduced using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated thiadiazole derivatives.
Scientific Research Applications
Chemistry:
(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology:
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiadiazole derivatives have shown promise in inhibiting the growth of various pathogens, making them potential candidates for new antimicrobial agents.
Medicine:
The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Researchers are exploring its mechanism of action and its ability to interact with specific molecular targets in the body.
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- (3-Methyl-1,2,4-thiadiazol-5-yl)methanol
- (3-Ethyl-1,2,4-thiadiazol-5-yl)methanol
- (3-Propyl-1,2,4-thiadiazol-5-yl)methanol
Comparison:
While these compounds share a similar thiadiazole core structure, the presence of different alkyl groups (methyl, ethyl, propyl) can significantly influence their chemical and biological properties. (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol is unique due to the presence of the isopropyl group, which can affect its reactivity, solubility, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where other thiadiazole derivatives may not be as effective.
Properties
IUPAC Name |
(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-4(2)6-7-5(3-9)10-8-6/h4,9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEQFDKOVBEFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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